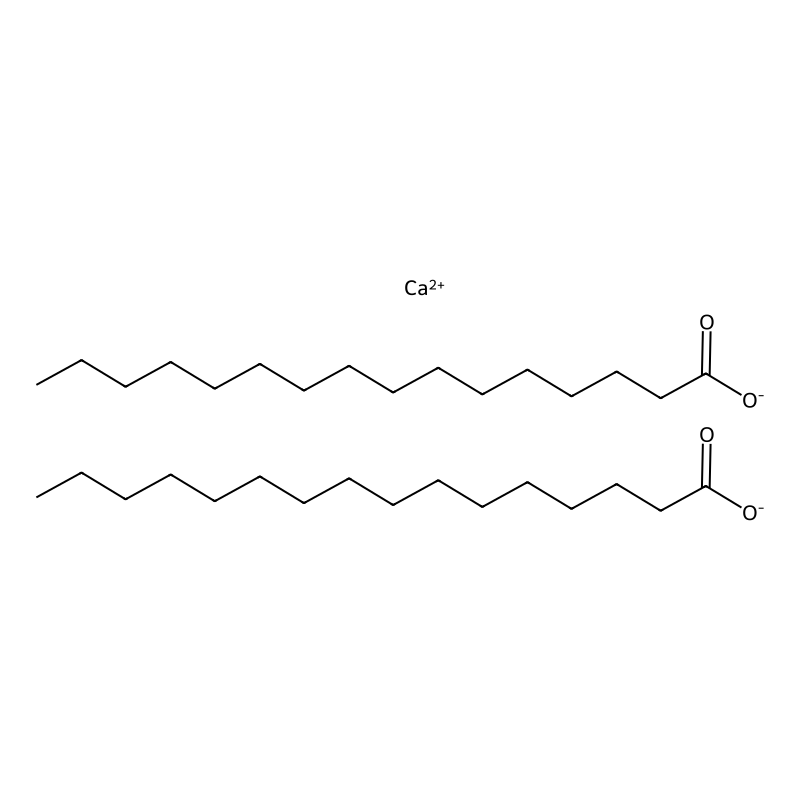Calcium palmitate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Potential Roles in Cancer Treatment
Calcium palmitate is being investigated for its potential role in enhancing the efficacy of certain chemotherapy drugs against specific cancers. Studies have shown that palmitate, a component of calcium palmitate, can increase the sensitivity of endometrial cancer cells to cisplatin and doxorubicin, leading to increased cell death and potentially improved treatment outcomes []. These findings suggest that incorporating calcium palmitate or its components into cancer treatment strategies might be a promising avenue for further research, but further investigation is needed to understand the precise mechanisms at play and determine its clinical effectiveness.
Impact on Gut Microbiota
Research is exploring the potential impact of calcium palmitate on the gut microbiota, particularly in the context of infant formula. Studies suggest that the presence of calcium palmitate in formula, compared to breast milk, might hinder the growth of specific beneficial bacterial species like bifidobacteria and Faecalibacterium prausnitzii []. These bacteria play crucial roles in gut health and development, and their reduction could have potential consequences. This research highlights the importance of considering the composition of infant formula and its potential effects on the developing gut microbiome.
Other Research Areas
While the applications of calcium palmitate in scientific research are still being explored, other areas of investigation include:
- Cholesterol and bile acid interactions: Studies are examining how calcium palmitate interacts with cholesterol and bile acids in the digestive system, potentially influencing fat absorption and cholesterol metabolism [].
- Drug delivery: Some research is exploring the potential use of calcium palmitate as a carrier for drug delivery, although this application is still in its early stages [].
Calcium palmitate is a calcium salt of palmitic acid, a saturated fatty acid with the chemical formula . Its molecular structure consists of two palmitate anions combined with one calcium cation, resulting in the formula or . This compound appears as a white powder and is commonly used in various applications, including food additives, pharmaceuticals, and cosmetics due to its emulsifying and stabilizing properties.
The mechanism of action of calcium palmitate depends on the context.
- In gallstone formation: When present in high concentrations in bile, calcium palmitate can precipitate and form the core of gallstones.
- In cardiovascular health: The mechanism by which dietary palmitate (a component of calcium palmitate) might contribute to cardiovascular disease is still under investigation. Theories suggest it may induce low-grade inflammation or promote calcification in blood vessels and heart valves.
Calcium palmitate exhibits notable biological activities. Studies have shown that it can inhibit the growth of certain bacteria associated with infant gut microbiota, such as Faecalibacterium prausnitzii and Bifidobacterium species . This inhibition is thought to occur through alterations in bacterial cell envelope thickness and disruption of membrane functions. Furthermore, calcium palmitate has been implicated in modulating calcium homeostasis within cells, which may have implications for metabolic disorders like type 2 diabetes .
Calcium palmitate can be synthesized through various methods:
- Neutralization Reaction: Palmitic acid is neutralized with calcium hydroxide or calcium carbonate to form calcium palmitate and water.
- Precipitation Method: Mixing solutions of calcium chloride and sodium palmitate leads to the precipitation of calcium palmitate.
- Fatty Acid Esterification: Calcium palmitate can also be obtained through the esterification of palmitic acid with calcium-containing compounds.
Calcium palmitate is utilized in various fields:
- Food Industry: As an emulsifier and stabilizer in processed foods.
- Pharmaceuticals: Used as an excipient in drug formulations to improve solubility and bioavailability.
- Cosmetics: Acts as a thickening agent and emollient in creams and lotions.
- Nutritional Supplements: Sometimes included in infant formulas to modify fat absorption.
Research indicates that calcium palmitate interacts significantly with gut microbiota. It has been shown to modify bacterial growth patterns, potentially influencing gut health and nutrient absorption . Additionally, its role in altering cellular calcium levels may affect various metabolic pathways, necessitating further investigation into its long-term effects on health.
Calcium palmitate shares similarities with several other fatty acid salts. Here are some comparable compounds:
| Compound | Molecular Formula | Key Characteristics |
|---|---|---|
| Sodium Palmitate | Water-soluble; used as a surfactant | |
| Calcium Stearate | Used as a lubricant and stabilizer | |
| Magnesium Palmitate | Similar emulsifying properties; less common | |
| Potassium Palmitate | More soluble than calcium salt; used in cosmetics |
Uniqueness of Calcium Palmitate
Calcium palmitate's uniqueness lies in its dual role as both a dietary supplement that aids fat absorption and a compound that influences gut microbiota composition. Unlike sodium or potassium salts, which are more soluble and primarily used as surfactants, calcium palmitate's insolubility allows it to precipitate in the gut, affecting nutrient absorption dynamics . Additionally, its interaction with metabolic processes related to calcium homeostasis distinguishes it from other similar compounds.
Calcium palmitate (CAS No. 542-42-7) is a calcium salt formed from palmitic acid, a common saturated fatty acid found in both plants and animals. Structurally, it consists of two palmitate anions bound to a calcium cation, creating a compound with the molecular formula C32H62CaO4.
Physical and Chemical Properties
Calcium palmitate presents as a white to white-yellow crystalline solid with distinct physical characteristics. The compound demonstrates limited solubility across various solvents, making it suitable for specific applications.
Alternative Nomenclature
The compound is known by several synonyms in scientific literature and commercial applications:
Physical Description
Hydrogen Bond Acceptor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
MeSH Pharmacological Classification
Other CAS
Wikipedia
Use Classification
General Manufacturing Information
Hexadecanoic acid, calcium salt (2:1): ACTIVE








